molecular formula C6H11BrO3 B13760967 2-Ethoxyethyl bromoacetate CAS No. 56521-73-4

2-Ethoxyethyl bromoacetate

Katalognummer: B13760967
CAS-Nummer: 56521-73-4
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: PDBWYOYFNRASDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation, are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxyethyl bromoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.

    Reformatsky Reaction: Zinc metal and carbonyl compounds are used as reagents.

Major Products Formed

    Nucleophilic Substitution: Substituted esters, such as 2-ethoxyethyl aminoacetate or 2-ethoxyethyl thioacetate.

    Ester Hydrolysis: Bromoacetic acid and 2-ethoxyethanol.

    Reformatsky Reaction: β-Hydroxy esters.

Wirkmechanismus

The mechanism of action of 2-ethoxyethyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of substituted products. The ester group in the compound can also undergo hydrolysis, releasing bromoacetic acid and 2-ethoxyethanol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the ethoxy group.

    Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl group instead of an ethyl group.

    Ethyl chloroacetate: Contains a chlorine atom instead of bromine.

Uniqueness

2-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other bromoacetates. This structural feature can make it more suitable for specific applications, such as in the synthesis of polymeric materials and functionalized compounds .

Eigenschaften

CAS-Nummer

56521-73-4

Molekularformel

C6H11BrO3

Molekulargewicht

211.05 g/mol

IUPAC-Name

2-ethoxyethyl 2-bromoacetate

InChI

InChI=1S/C6H11BrO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3

InChI-Schlüssel

PDBWYOYFNRASDC-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.